molecular formula C8H14O4 B14218265 Ethyl 2-ethoxy-3-hydroxybut-2-enoate CAS No. 832139-79-4

Ethyl 2-ethoxy-3-hydroxybut-2-enoate

Cat. No.: B14218265
CAS No.: 832139-79-4
M. Wt: 174.19 g/mol
InChI Key: DWKCLJNXIJBETC-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-hydroxybut-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derivative, characterized by the presence of an ethoxy group and a hydroxy group attached to a butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxy-3-hydroxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic transesterification routes. This method utilizes catalysts such as Candida Antarctica Lipase B (CALB) or Lewis acids to achieve high conversion rates while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ethyl 2-ethoxy-3-oxobut-2-enoate.

    Reduction: Formation of ethyl 2-ethoxy-3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-3-hydroxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that participate in further chemical transformations. The presence of both ethoxy and hydroxy groups allows for diverse reactivity and interaction with different pathways .

Comparison with Similar Compounds

Ethyl 2-ethoxy-3-hydroxybut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:

List of Similar Compounds

Properties

CAS No.

832139-79-4

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2-ethoxy-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h9H,4-5H2,1-3H3

InChI Key

DWKCLJNXIJBETC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C)O)C(=O)OCC

Origin of Product

United States

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